molecular formula C18H21N3O5S B2826293 2-(4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034302-10-6

2-(4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2826293
CAS No.: 2034302-10-6
M. Wt: 391.44
InChI Key: XNUIOAFUAUODSO-UHFFFAOYSA-N
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Description

2-(4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a phenoxyacetamide scaffold, a motif recognized in scientific literature for its diverse biological potential and presence in pharmacologically active compounds . The molecular architecture is further defined by a piperidine sulfonamide linker and a pyridyloxy moiety, structural features commonly associated with molecules that modulate protein function and enzyme activity. Compounds featuring such heterocyclic elements are frequently investigated as modulators of druggable enzymes and are key scaffolds in the development of novel therapeutic agents . This reagent serves as a valuable chemical intermediate or a lead compound for the design and synthesis of novel molecules targeting a range of diseases. Researchers can utilize it in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c19-18(22)13-25-14-1-3-17(4-2-14)27(23,24)21-11-7-16(8-12-21)26-15-5-9-20-10-6-15/h1-6,9-10,16H,7-8,11-13H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUIOAFUAUODSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperidine ring substituted with a pyridin-4-yloxy group.
  • A sulfonyl moiety that enhances its biological activity.
  • An acetaminophen-like structure , which may contribute to its pharmacological properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its role in enhancing antibacterial action through enzyme inhibition.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Inhibitory effects on acetylcholinesterase (AChE) and urease have been documented. Compounds related to this structure have demonstrated IC50 values indicating strong inhibitory activity against these enzymes, which are crucial in various physiological processes .

CompoundEnzyme TargetIC50 Value (μM)
This compoundAChETBD
Related CompoundUrease2.14 ± 0.003

Anticancer Activity

In vitro studies have suggested that similar compounds may possess anticancer properties. For example, research on piperidine derivatives has indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways associated with cell proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The sulfonyl group facilitates binding to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may interact with various receptors, altering cellular responses and signaling cascades.

Case Studies

  • Antibacterial Screening : In a study evaluating the antibacterial efficacy of piperidine derivatives, compounds similar to this compound were tested against multiple bacterial strains. Results indicated moderate to strong activity against E. coli and Staphylococcus aureus .
  • Enzyme Inhibition Assays : Another study focused on the enzyme inhibitory potential of piperidine-based compounds found that several derivatives exhibited significant AChE inhibition, with some achieving IC50 values lower than 5 μM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure shares features with several analogs synthesized in the Molecules 2009 studies (–4) and other acetamide derivatives (–6). Key comparisons are outlined below:

Structural Variations and Substituent Effects
Compound ID Key Substituents/Modifications Synthesis Yield Melting Point/Decomposition (°C) Notable NMR Features (δ, ppm)
Target Compound Pyridin-4-yloxy-piperidine sulfonyl, phenoxy-acetamide N/A N/A N/A
3ae/3af (1:1 ratio) Benzimidazole-sulfonyl, 5-/6-methoxy, (3,5-dimethyl-4-methoxy-2-pyridyl)methyl-sulfinyl 73% N/A 1H-NMR (DMSO-d6): Multiple methoxy peaks
3y (5-methoxy/6-methoxy) Benzimidazole-sulfonyl, methoxy, (3,5-dimethyl-4-methoxy-2-pyridyl)methyl-sulfinyl 92% 159–161 (dec.) 1H-NMR (CDCl3): δ 2.13 (s, 3H), 2.25 (s, 3H)
3j/3k (2:1 ratio) Benzimidazole-sulfonyl, N-(2-pyridyl)acetamide, methoxy 87% 76–80 1H-NMR (CDCl3): δ 4.65 (s, 2H), 8.75 (br, NH)
3m Benzimidazole-sulfonyl, difluoromethoxy, (3,4-dimethoxy-2-pyridyl)methyl-sulfinyl N/A N/A N/A
4-Methylpiperidine sulfonyl, 4-methoxyphenyl-acetamide N/A N/A N/A

Key Observations :

  • Piperidine/Pyridine Modifications : The target compound’s pyridin-4-yloxy-piperidine group differs from analogs featuring methylpiperidine () or pyridylmethyl-sulfinyl-benzimidazole (–4). The pyridin-4-yloxy substituent may enhance solubility or π-stacking interactions compared to methoxy or trifluoroethoxy groups .
  • Acetamide Tail: The phenoxy-acetamide moiety is conserved in many analogs, but substitution at the acetamide nitrogen varies (e.g., 2-pyridyl in 3j/3k vs. carbamoylmethyl in 3ae/3af).
Physicochemical Properties
  • Thermal Stability : Compounds with rigid benzimidazole cores (e.g., 3y) exhibit higher decomposition temperatures (159–161°C) compared to N-(2-pyridyl)acetamide derivatives (3j/3k, 76–80°C), suggesting that the target compound’s pyridine-piperidine system may confer intermediate stability .
  • Solubility : The pyridin-4-yloxy group likely enhances water solubility relative to methoxyphenyl () but may reduce lipophilicity compared to trifluoroethoxy groups .

Research Implications and Gaps

  • Biological Activity : While benzimidazole-sulfonamide analogs (e.g., 3ae, 3y) are associated with proton pump inhibition or kinase modulation, the target compound’s pyridine-piperidine motif could shift selectivity toward other targets, such as nicotinic acetylcholine receptors or phosphodiesterases .
  • Pharmacokinetics : Substituent effects on metabolic stability (e.g., methoxy vs. pyridin-4-yloxy) warrant further study. For instance, pyridine rings are less prone to oxidative metabolism than benzimidazoles .

Q & A

Q. Table 1. Key Characterization Techniques

TechniquePurposeExample DataReference
¹H/¹³C NMRConfirm molecular structureδ 7.8 ppm (pyridine protons)
HPLCPurity assessmentRetention time: 8.2 min
IR SpectroscopyFunctional group IDS=O stretch at 1345 cm⁻¹

Q. Table 2. Comparison of Analog Bioactivity

Analog StructureTarget IC₅₀ (nM)Solubility (mg/mL)Reference
4,6-Dimethylpyrimidine120 ± 150.45
2,4-Dimethylpyrimidine450 ± 301.2
4-Fluorophenyl variant85 ± 100.25

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